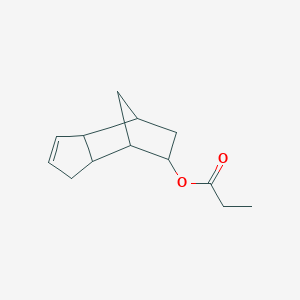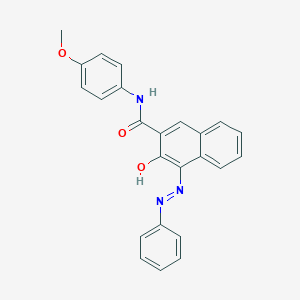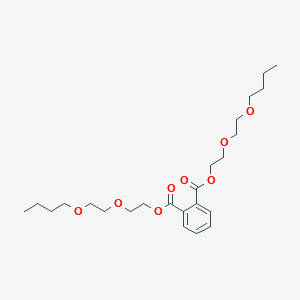
Bis(2-(2-butoxyethoxy)ethyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-butoxyethoxy)ethyl) phthalate (DBEP) is a chemical compound that belongs to the phthalate family. DBEP is used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products, including toys, medical devices, and food packaging. Despite its widespread use, DBEP has been identified as a potential endocrine disruptor, which raises concerns about its impact on human health and the environment.
Mecanismo De Acción
Further studies are needed to elucidate the mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its effects on other signaling pathways and cellular processes.
2. Human Health Effects: More research is needed to determine the potential health effects of Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure in humans, including its impact on reproductive and developmental processes.
3. Environmental Impact: Further studies are needed to assess the environmental impact of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its persistence and bioaccumulation in the environment and food chain.
4. Alternative Plasticizers: Research is needed to develop and test alternative plasticizers that are less toxic and have lower environmental impact than Bis(2-(2-butoxyethoxy)ethyl) phthalate.
Efectos Bioquímicos Y Fisiológicos
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have a range of biochemical and physiological effects, including:
1. Reproductive Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have adverse effects on reproductive processes in animals, including decreased fertility, altered hormone levels, and developmental abnormalities.
2. Developmental Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure during pregnancy has been associated with fetal growth retardation, skeletal abnormalities, and other developmental abnormalities in animals.
3. Hepatotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to cause liver damage and alter liver function in animals.
4. Immunotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to impair immune function in animals, leading to increased susceptibility to infections and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-(2-butoxyethoxy)ethyl) phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: Bis(2-(2-butoxyethoxy)ethyl) phthalate is readily available and can be synthesized in the lab.
2. Reproducibility: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and characterization methods are well-established, which allows for reproducible experiments.
3. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, which makes it a useful model for studying toxicity.
Some of the limitations of Bis(2-(2-butoxyethoxy)ethyl) phthalate for lab experiments include:
1. Cost: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and purification can be expensive, which may limit its use in some experiments.
2. Specificity: Bis(2-(2-butoxyethoxy)ethyl) phthalate may not be a suitable model for studying all types of toxicity or endocrine disruption, as its mechanism of action is not fully understood.
3. Ethics: The use of animals in toxicity studies raises ethical concerns, which may limit the use of Bis(2-(2-butoxyethoxy)ethyl) phthalate in some experiments.
Direcciones Futuras
There are several future directions for research on Bis(2-(2-butoxyethoxy)ethyl) phthalate, including:
1.
Métodos De Síntesis
Bis(2-(2-butoxyethoxy)ethyl) phthalate is synthesized by the reaction of 2-butoxyethanol and phthalic anhydride in the presence of a catalyst. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified by distillation.
Aplicaciones Científicas De Investigación
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been extensively studied for its potential health and environmental effects. Scientific research has focused on the following areas:
1. Endocrine Disruption: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been identified as a potential endocrine disruptor, which means that it can interfere with the hormonal system in animals and humans. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can disrupt the estrogen and androgen signaling pathways, leading to adverse effects on reproductive and developmental processes.
2. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, including the liver, kidneys, and immune system. Exposure to Bis(2-(2-butoxyethoxy)ethyl) phthalate has also been associated with developmental and behavioral abnormalities in animals.
3. Environmental Impact: Bis(2-(2-butoxyethoxy)ethyl) phthalate is a persistent and bioaccumulative chemical that can accumulate in the environment and food chain. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can be found in soil, water, and air samples, as well as in food and human tissues.
Propiedades
Número CAS |
16672-39-2 |
|---|---|
Nombre del producto |
Bis(2-(2-butoxyethoxy)ethyl) phthalate |
Fórmula molecular |
C24H38O8 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O8/c1-3-5-11-27-13-15-29-17-19-31-23(25)21-9-7-8-10-22(21)24(26)32-20-18-30-16-14-28-12-6-4-2/h7-10H,3-6,11-20H2,1-2H3 |
Clave InChI |
GOBKHNHHHSPHEX-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
SMILES canónico |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
Otros números CAS |
16672-39-2 |
Sinónimos |
Phthalic acid bis[2-(2-butoxyethoxy)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



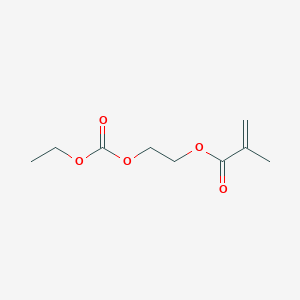
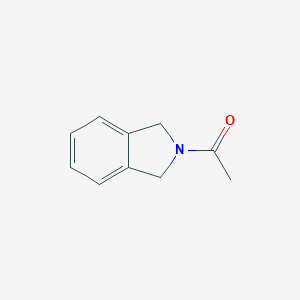
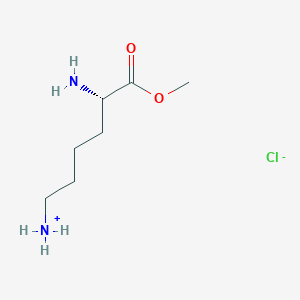
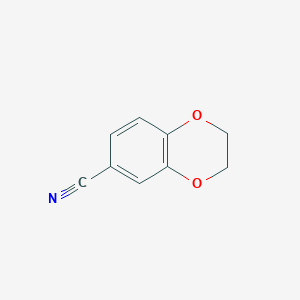
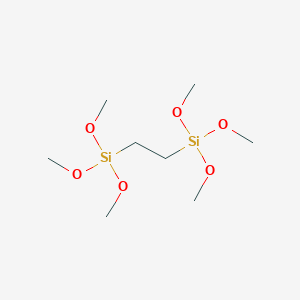
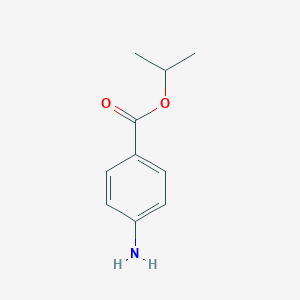
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)
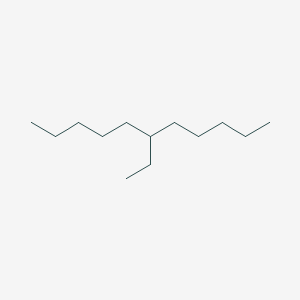
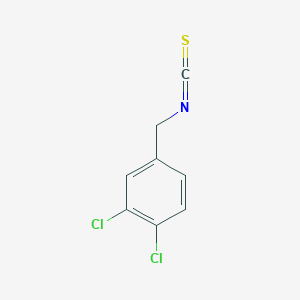
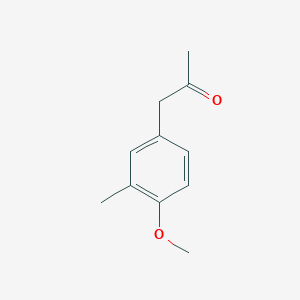
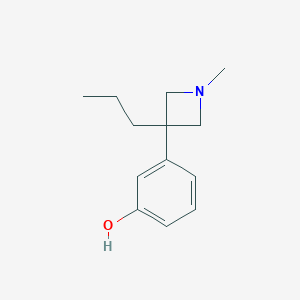
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
